molecular formula C8H19Cl2FN2 B2790143 1-(2-fluoroethyl)-3,3-dimethylpiperazine dihydrochloride CAS No. 2375270-87-2

1-(2-fluoroethyl)-3,3-dimethylpiperazine dihydrochloride

Cat. No.: B2790143
CAS No.: 2375270-87-2
M. Wt: 233.15
InChI Key: FEBRETCOCQLHAZ-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-3,3-dimethylpiperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a fluoroethyl group and two methyl groups attached to the piperazine ring, along with two hydrochloride ions.

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-3,3-dimethylpiperazine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethylpiperazine and 2-fluoroethyl chloride.

    Reaction Conditions: The reaction between 3,3-dimethylpiperazine and 2-fluoroethyl chloride is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is then purified through recrystallization or other suitable purification techniques to obtain the dihydrochloride salt form.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-fluoroethyl)-3,3-dimethylpiperazine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: In the presence of water or aqueous acids, the compound can undergo hydrolysis, leading to the formation of corresponding alcohols and amines.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-fluoroethyl)-3,3-dimethylpiperazine dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Comparison with Similar Compounds

1-(2-fluoroethyl)-3,3-dimethylpiperazine dihydrochloride can be compared with other similar compounds, such as:

    2-Fluoroethanol: A simple fluorinated alcohol with similar chemical properties.

    Fluoroethyl azides: Used in radiolabeling and PET imaging.

    Fluorinated triazoles: Compounds with similar fluorine-containing functional groups.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(2-fluoroethyl)-3,3-dimethylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17FN2.2ClH/c1-8(2)7-11(5-3-9)6-4-10-8;;/h10H,3-7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBRETCOCQLHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1)CCF)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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